molecular formula C20H14N2O2S B5675415 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETIC ACID

2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETIC ACID

Cat. No.: B5675415
M. Wt: 346.4 g/mol
InChI Key: GUHKKPYASPMLOV-UHFFFAOYSA-N
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Description

2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid is a complex organic compound characterized by the presence of a cyano group, diphenyl groups, and a pyridylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used due to its efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their potential biological activities .

Scientific Research Applications

2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and pyridylsulfanyl moiety play crucial roles in its reactivity and biological activities. The compound can interact with enzymes and receptors, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid is unique due to the combination of its cyano group, diphenyl groups, and pyridylsulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)22-20(17)25-13-19(23)24/h1-11H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHKKPYASPMLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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